1-methyl-1H-pyrrole-2-sulfonyl fluoride
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Overview
Description
1-methyl-1H-pyrrole-2-sulfonyl fluoride is an organic compound with the molecular formula C5H6FNO2S. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its reactivity due to the presence of the sulfonyl fluoride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-pyrrole-2-sulfonyl fluoride can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-pyrrole with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrrole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonyl hydrides or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl azides.
Oxidation: Products include sulfonic acids and sulfonamides.
Reduction: Products include sulfonyl hydrides and other reduced derivatives.
Scientific Research Applications
1-methyl-1H-pyrrole-2-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrole-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The molecular targets often include serine proteases and other enzymes with nucleophilic active sites.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrrole-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
1-methyl-1H-pyrrole-2-sulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride.
1-methyl-1H-pyrrole-2-sulfonyl chloride: Features a sulfonyl chloride group instead of sulfonyl fluoride.
Uniqueness
1-methyl-1H-pyrrole-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications requiring selective reactivity with nucleophiles.
Properties
IUPAC Name |
1-methylpyrrole-2-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S/c1-7-4-2-3-5(7)10(6,8)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNFFLXBDQXPIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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